molecular formula C14H23NO5 B2572954 1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylic acid CAS No. 2172538-03-1

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylic acid

Cat. No. B2572954
CAS RN: 2172538-03-1
M. Wt: 285.34
InChI Key: DZIFKQXTEVCPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Conformational Studies : The crystal and molecular structure of a derivative of this compound has been analyzed, revealing details like the configuration of the cyclopropane ring and conformation of the peptide bond. Such studies are crucial for understanding the physical and chemical properties of the compound (Cetina et al., 2003).

Synthesis and Stereochemistry

  • Efficient Synthesis and Resolution : Research has focused on the synthesis and resolution of enantiomerically pure derivatives of this compound, highlighting its importance in stereochemistry (Jiménez et al., 2001).

Chemical Reactions and Modifications

  • Generation and Reactions with Lithiated Derivatives : Studies demonstrate the lithiation of tert-butyl cyclopropanecarboxylates, exploring reactions with various electrophiles. This research is significant for developing new synthetic methodologies (Häner et al., 1986).

Applications in Organic Synthesis

  • Synthesis of Protected 2,3-Methano Analogs : The compound has been used in the synthesis of protected amino acid analogs, showcasing its utility in the field of organic synthesis (Frick et al., 2005).

Catalysis and Oxidation Studies

  • Role in Aerobic Oxidation of Hydrocarbons : It's been employed in innovative methods for the functionalization of hydrocarbons, which is a significant area in catalysis and material science (Ishii & Sakaguchi, 2006).

Exploration in Medicinal Chemistry

  • Inhibition of Enzymes : Derivatives of this compound have been investigated for their potential as enzyme inhibitors, indicating its relevance in medicinal chemistry (Ahmad et al., 1992).

Environmental Chemistry

  • Study of Atmospheric Fate of Carbonyl Oxidation Products : Its derivatives have been studied in the context of the atmospheric oxidation of terpenes, which is critical for understanding environmental chemistry and pollution (Hallquist et al., 1997).

properties

IUPAC Name

1-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-8-6-14(19,7-9-15)13(4-5-13)10(16)17/h19H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIFKQXTEVCPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2(CC2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylic acid

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